1,3-Thiazole-2-carboxamide
Overview
Description
1,3-Thiazole-2-carboxamide is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and industrial applications .
Mechanism of Action
Target of Action
1,3-Thiazole-2-carboxamide has been found to interact with several targets. It has been reported to inhibit the c-Met kinase , a key component in cell growth, differentiation, and metastasis . This compound also shows inhibitory activities against cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain .
Mode of Action
The interaction of this compound with its targets results in significant changes. For instance, it exhibits comparable potency against c-Met relative to foretinib, indicating that it could obtain potent c-Met inhibitory activity . In the case of COX enzymes, it shows selective inhibition activities against the COX-2 enzyme .
Biochemical Pathways
The compound’s interaction with c-Met kinase affects the cell growth and differentiation pathways . By inhibiting c-Met, it can potentially halt the uncontrolled proliferation of abnormal cells, a predominant feature of cancer initiation and progression . When interacting with COX enzymes, it influences the inflammatory response pathways .
Pharmacokinetics
Studies have shown that similar thiazole carboxamide derivatives have potent inhibitory activities against their targets, suggesting a good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are significant. Furthermore, it has been found to suppress immune-inflammatory cytokine levels in both human and murine cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and thus its action . .
Biochemical Analysis
Biochemical Properties
1,3-Thiazole-2-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been evaluated for its in vitro activity against c-Met, a protein kinase involved in cell growth and differentiation . The nature of these interactions involves the inhibition of the c-Met kinase, thereby influencing biochemical reactions .
Cellular Effects
The effects of this compound on cells are significant. It has been shown to induce cell cycle arrest and apoptosis in MKN-45 cells . Furthermore, it inhibits c-Met phosphorylation in both cell and cell-free systems .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, it acts as an inhibitor of the c-Met kinase, affecting its phosphorylation and thus influencing gene expression .
Temporal Effects in Laboratory Settings
It has been found to exhibit potency against several c-Met mutants , indicating potential long-term effects on cellular function.
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been detailed in the available literature, its pharmacokinetic profile in BALB/c mice has been studied .
Metabolic Pathways
Given its interaction with c-Met, it is likely involved in pathways related to cell growth and differentiation .
Transport and Distribution
Its interaction with c-Met suggests it may be localized to areas where this kinase is active .
Subcellular Localization
Given its interaction with c-Met, it may be localized to areas within the cell where this kinase is active .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Thiazole-2-carboxamide can be synthesized through several methods. One common method involves the reaction of 2-aminothiazole with carbon dioxide under high pressure and temperature conditions. Another method includes the cyclization of thioamides with α-halocarbonyl compounds .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the Hantzsch thiazole synthesis, which is a one-pot multicomponent reaction. This method is efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,3-Thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1,3-Thiazole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the production of dyes, pigments, and rubber vulcanization accelerators
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazole: A parent compound with similar structural features but lacks the carboxamide group.
2-Aminothiazole: Similar in structure but contains an amino group instead of a carboxamide group.
Thiazolidine: A reduced form of thiazole with a saturated ring.
Uniqueness
1,3-Thiazole-2-carboxamide is unique due to its carboxamide group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a broader range of chemical modifications and interactions with biological targets, making it a versatile compound in various applications .
Properties
IUPAC Name |
1,3-thiazole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c5-3(7)4-6-1-2-8-4/h1-2H,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEWLLNSJDTOKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590762 | |
Record name | 1,3-Thiazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16733-85-0 | |
Record name | 1,3-Thiazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-thiazole-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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